4-Desacetyl Vincristine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

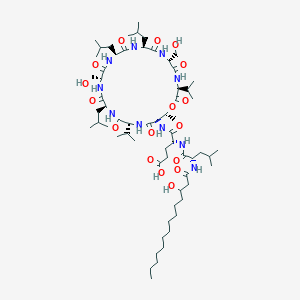

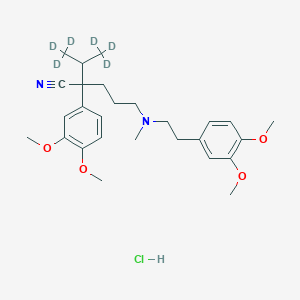

4-Desacetyl Vincristine, also known as this compound, is a useful research compound. Its molecular formula is C44H54N4O9 and its molecular weight is 782.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

4-Desacetyl Vincristine, like other Vinca alkaloids, primarily targets microtubules in the cell . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling intracellular transport, and most importantly, facilitating cell division .

Mode of Action

This compound interacts with its target, the microtubules, by disrupting their dynamics . It binds to tubulin, the building block of microtubules, inhibiting its polymerization and leading to the destabilization of the microtubule structure . This disruption prevents the formation of the mitotic spindle, an essential apparatus for chromosome segregation during cell division . As a result, the cells are arrested in the metaphase of mitosis, leading to cell death .

Biochemical Pathways

The action of this compound affects the cell cycle . By disrupting microtubule dynamics, it causes a halt in the cell cycle at the metaphase of mitosis . This disruption of the cell cycle leads to apoptosis, or programmed cell death . The compound’s action can also impact other cellular processes dependent on microtubules, such as intracellular transport .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, it is rapidly and completely absorbed into the systemic circulation . The compound exhibits a terminal half-life of 24 hours, and its plasma clearance is intermediate between those of vinblastine and vincristine . Less than 3% of the administered dose is excreted in urine .

Result of Action

The primary result of this compound’s action is the induction of cell death . By disrupting microtubule dynamics and causing mitotic arrest, the compound leads to apoptosis . This effect is particularly beneficial in the treatment of various cancers, as it can lead to the death of rapidly dividing cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of Vinca alkaloids, including this compound, can be affected by factors such as plant diseases, natural disasters, pandemics, and interruptions in global logistics . Researchers are exploring environment-friendly production techniques based on microorganisms to increase the bioavailability of these compounds without causing harm to patients’ health .

Análisis Bioquímico

Biochemical Properties

4-Desacetyl Vincristine interacts with various biomolecules in the body. It is known to bind to tubulin fibrils, preventing filament polymerization . This interaction disrupts the mitotic process in cells, leading to cell death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting mitosis, thereby inhibiting cell growth . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule and mitotic arrest or cell death . This interaction can lead to changes in gene expression and can involve enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the cumulative dosage of vincristine can range from 0.5 mg/kg to 1 mg/kg, with varying effects observed at these dosages .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes or cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has a substantial volume of distribution, ranging from 2.3 to 8 L/kg in adults and 1.5 to 4.9 L/kg in children . It exhibits high binding affinity to plasma proteins, primarily albumin, and blood cells, especially platelets .

Propiedades

Número CAS |

3704-01-6 |

|---|---|

Fórmula molecular |

C44H54N4O9 |

Peso molecular |

782.9 g/mol |

Nombre IUPAC |

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C44H54N4O9/c1-6-40(53)21-26-22-43(38(51)56-4,34-28(13-17-46(23-26)24-40)27-11-8-9-12-31(27)45-34)30-19-29-32(20-33(30)55-3)48(25-49)36-42(29)15-18-47-16-10-14-41(7-2,35(42)47)37(50)44(36,54)39(52)57-5/h8-12,14,19-20,25-26,35-37,45,50,53-54H,6-7,13,15-18,21-24H2,1-5H3/t26-,35-,36+,37+,40-,41+,42+,43-,44-/m0/s1 |

Clave InChI |

YIQATJBOCJPFCF-XQLDGQACSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

SMILES isomérico |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

SMILES canónico |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

Sinónimos |

O4-Deacetyl-22-oxo-vincaleukoblastine Methosulfate; 4-Deacetyl Leurocristine Methosulfate; 4-Deacetylvincristine Methosulfate; 4-Desacetylvincristine Methosulfate; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B1140345.png)